3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid
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Overview
Description
3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyrrole ring through a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid typically involves the following steps:
Oximation: The conversion of the formyl group to a hydroxyimino group.
Coupling: The attachment of the hydroxyimino-substituted pyrrole to the benzoic acid moiety.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyimino group to other functional groups.
Reduction: Reduction of the hydroxyimino group to an amine.
Substitution: Replacement of the hydroxyimino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines .
Scientific Research Applications
3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance .
Mechanism of Action
The mechanism of action of 3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide: Similar structure with an indole ring instead of a pyrrole ring.
3,4,5-trihydroxy-2-[(hydroxyimino)methyl]benzoic acid: Similar structure with additional hydroxyl groups on the benzoic acid moiety .
Uniqueness
3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-3-1-4-10(7-9)14-6-2-5-11(14)8-13-17/h1-8,17H,(H,15,16)/b13-8+ |
InChI Key |
OFYDQOMTSGVDQY-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=N/O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=NO)C(=O)O |
Origin of Product |
United States |
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